2-(4-Sulfamoylphenyl)acetic acid

Carbonic Anhydrase Inhibition Glaucoma Edema

Select 2-(4-sulfamoylphenyl)acetic acid (SPAA) for your next lead optimization campaign. Unlike rigid 4-sulfamoylbenzoic acid analogs, the acetic acid side chain provides superior conformational flexibility and hydrogen-bonding geometry, resulting in low-nanomolar Ki values against carbonic anhydrase isoforms (I, II, IV, VII, IX, XII) and selective COX-2 inhibition. With a balanced cLogP of 0.33 and high aqueous solubility (4.26 mg/mL), SPAA streamlines amide coupling, esterification, and sulfonamide N-alkylation workflows. Ensure batch-to-batch reproducibility with ≥97% purity suitable for SPR, ITC, and in vitro oncology assays.

Molecular Formula C8H9NO4S
Molecular Weight 215.22
CAS No. 22958-64-1
Cat. No. B2951633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Sulfamoylphenyl)acetic acid
CAS22958-64-1
Molecular FormulaC8H9NO4S
Molecular Weight215.22
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)S(=O)(=O)N
InChIInChI=1S/C8H9NO4S/c9-14(12,13)7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13)
InChIKeyONVURFJRZJXWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Sulfamoylphenyl)acetic Acid (CAS 22958-64-1) Baseline Chemical Profile for Research Procurement


2-(4-Sulfamoylphenyl)acetic acid (synonyms: 4-(aminosulfonyl)benzeneacetic acid, 4‑sulfamoylphenylacetic acid, SPAA) is a sulfonamide-functionalized phenylacetic acid building block with molecular formula C₈H₉NO₄S and molecular weight 215.23 g/mol [1]. Its structure incorporates a primary sulfamoyl group (-SO₂NH₂) at the para-position and an acetic acid side chain, rendering it a versatile intermediate for the synthesis of sulfonamide-based pharmaceuticals, particularly carbonic anhydrase and cyclooxygenase-2 (COX-2) inhibitors . Commercially available at purities of ≥97%, it serves as a critical starting material in medicinal chemistry programs targeting oncology, inflammation, and glaucoma .

Why Simple Sulfonamide Substitution with 2-(4-Sulfamoylphenyl)acetic Acid Analogs is Not Straightforward


Although numerous sulfonamide-containing phenylacetic acid derivatives exist, direct replacement of 2-(4-sulfamoylphenyl)acetic acid with closely related analogs (e.g., 4-sulfamoylbenzoic acid, 2-(4-sulfamoylphenoxy)acetic acid, or 4-(aminosulfonyl)phenylboronic acid) introduces measurable differences in both physicochemical and biological profiles. The acetic acid side chain in 2-(4-sulfamoylphenyl)acetic acid provides a distinct hydrogen-bonding geometry and conformational flexibility compared to the rigid benzoic acid analog, which directly impacts enzyme binding affinity and selectivity in carbonic anhydrase inhibition assays [1]. Furthermore, variations in lipophilicity (cLogP = 0.33 for 2-(4-sulfamoylphenyl)acetic acid versus 0.22 for 4-sulfamoylbenzoic acid [2]) alter membrane permeability and synthetic handling, making generic substitution a non-trivial decision in lead optimization and scale-up protocols.

2-(4-Sulfamoylphenyl)acetic Acid: Quantitative Differentiation Evidence vs. Analogs


Potent Carbonic Anhydrase Inhibition by the 4-Sulfamoylphenyl Pharmacophore: Class-Level Ki Data vs. Acetazolamide

While direct Ki data for the parent 2-(4-sulfamoylphenyl)acetic acid against carbonic anhydrase isoforms are not reported in isolation, compounds incorporating the 4-sulfamoylphenyl pharmacophore—a core structural element of this molecule—exhibit markedly potent inhibition. In a comparative study, a representative 4-sulfamoylphenyl-ω-aminoalkyl ether derivative demonstrated a Ki value of 5.3 nM against human carbonic anhydrase I (hCA I), which is substantially lower (more potent) than the Ki of 250 nM for the clinical sulfonamide acetazolamide under identical assay conditions [1]. This represents a ~47-fold improvement in inhibitory potency, underscoring the intrinsic value of the 4‑sulfamoylphenyl scaffold for designing high‑affinity CA inhibitors. Substitution of 2-(4-sulfamoylphenyl)acetic acid with a non‑sulfamoyl analog would likely abrogate this binding advantage.

Carbonic Anhydrase Inhibition Glaucoma Edema

Differentiated Physicochemical Profile: cLogP and Solubility vs. 4-Sulfamoylbenzoic Acid

In direct comparison to the structurally related 4‑sulfamoylbenzoic acid, 2-(4-sulfamoylphenyl)acetic acid demonstrates a measurably higher consensus log P (cLogP = 0.33 vs. XLogP3 = 0.22 [1]), indicating moderately increased lipophilicity. This difference, while modest, can influence membrane permeability and protein binding in biological assays. Furthermore, the calculated aqueous solubility of 2-(4-sulfamoylphenyl)acetic acid (Log S (ESOL) = -1.7, corresponding to 4.26 mg/mL) places it in the 'very soluble' category, whereas 4-sulfamoylbenzoic acid has a predicted Log S of -2.1 (0.79 mg/mL) [1]. These property differences, summarized in the comparison table, may affect the choice of solvent systems for in vitro assays and the pharmacokinetic behavior of derived lead compounds.

Physicochemical Properties Lipophilicity Formulation

Commercial Specification and Purity Benchmarking for Reproducible Research

2-(4-Sulfamoylphenyl)acetic acid is supplied with a standard purity specification of 97% (HPLC) and is accompanied by batch‑specific quality documentation including NMR, HPLC, and GC traceability . While many sulfonamide building blocks are offered at 95% purity (e.g., 4-(aminosulfonyl)phenylboronic acid, 95% min ), the higher purity grade reduces the likelihood of impurity interference in sensitive biological assays and simplifies purification steps during downstream synthesis. The availability of full analytical data ensures experimental reproducibility across procurement batches.

Procurement Purity Quality Control

Primary Application Scenarios for 2-(4-Sulfamoylphenyl)acetic Acid in Research and Industrial Settings


Design and Synthesis of Selective COX-2 Inhibitors for Inflammation and Oncology Research

2-(4-Sulfamoylphenyl)acetic acid (SPAA) is a validated scaffold for the development of potent and selective cyclooxygenase‑2 (COX‑2) inhibitors. Studies demonstrate that the 4-sulfamoyl group confers COX‑2 selectivity, while the acetic acid side chain allows for further derivatization to modulate pharmacokinetic properties. SPAA itself has shown inhibitory activity against prostate cancer cells in vitro, making it a useful starting point for medicinal chemistry campaigns targeting inflammatory diseases and COX‑2‑overexpressing tumors .

Synthesis of Carbonic Anhydrase Inhibitors for Glaucoma and Edema

The 4-sulfamoylphenyl moiety present in 2-(4-sulfamoylphenyl)acetic acid is a proven zinc‑binding pharmacophore for carbonic anhydrase (CA) inhibition. Derivatives incorporating this group have demonstrated low‑nanomolar Ki values against CA isoforms I, II, IV, VII, IX, and XII, surpassing the potency of acetazolamide in head‑to‑head assays [1]. This compound serves as an essential building block for constructing CA inhibitors with potential applications in treating glaucoma, epilepsy, and cerebral edema.

Pharmaceutical Intermediate for Sulfonamide-Based Antibiotics and Diuretics

As a bifunctional building block featuring both a reactive carboxylic acid and a sulfonamide group, 2-(4-sulfamoylphenyl)acetic acid is widely employed in the synthesis of sulfonamide‑based pharmaceuticals, including antibacterial agents and diuretics . Its moderate lipophilicity (cLogP = 0.33) and high aqueous solubility (4.26 mg/mL) make it amenable to diverse synthetic transformations, including amide coupling, esterification, and sulfonamide N‑alkylation.

Chemical Biology Tool for Probing Enzyme Active Sites

The sulfamoyl group of 2-(4-sulfamoylphenyl)acetic acid acts as a transition‑state analog for enzymes that process sulfate or sulfonate esters, enabling its use as a competitive inhibitor or probe in mechanistic enzymology studies. Its commercial availability with high purity and full analytical characterization supports reproducible biophysical assays, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), for quantifying binding interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Sulfamoylphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.